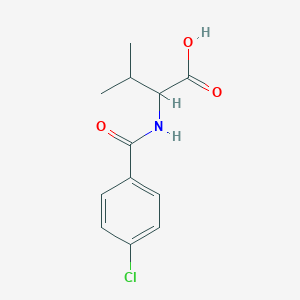

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid

Description

Historical Context and Discovery Timeline

The development and characterization of 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid can be traced to the broader historical context of amino acid derivative synthesis that emerged in the latter half of the twentieth century. The foundational work on related benzoylamino compounds was documented in German patents from 1979, specifically those filed by Byk Gulden Lomberg, which established the synthetic methodologies for creating chlorinated benzoylamino derivatives. These early patents, including DE2856722 and DE2856753, represented crucial milestones in the systematic exploration of halogenated aromatic amino acid modifications and their potential therapeutic applications.

The synthesis and characterization of closely related compounds, such as 4-(4-chloro-benzoylamino)-butyric acid, provided the chemical foundation for developing more complex derivatives like 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid. The progression from linear amino acid derivatives to branched variants reflected the growing understanding of structure-activity relationships in organic chemistry during the 1970s and 1980s. The incorporation of methyl branching at the alpha carbon position represented a significant advancement in creating chiral amino acid derivatives with enhanced biological activity potential.

The timeline of discovery for this specific compound family also intersects with the development of advanced analytical techniques, particularly high-performance liquid chromatography and mass spectrometry methods that enabled precise characterization of these complex molecules. The evolution of benzoyl chloride derivatization techniques, as described in contemporary research, has been instrumental in advancing the detection and quantification capabilities for benzoylamino compounds. These methodological advances have facilitated the comprehensive study of compounds like 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid and their structural analogs.

Significance in Organic Chemistry and Proteomics Research

The significance of 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid in organic chemistry stems from its unique structural characteristics that make it valuable for various synthetic and analytical applications. As a chiral amino acid derivative, this compound represents an important class of molecules that exhibit stereochemical properties crucial for understanding molecular recognition and biological activity. The presence of the 4-chloro-substituted benzoyl group contributes significantly to the compound's biological activity and potential applications in pharmaceutical research, particularly due to the electronic and steric effects imparted by the chlorine substituent.

In proteomics research, compounds of this structural class have gained prominence as tools for studying protein structure and function through chemical crosslinking methodologies. The benzoylamino framework provides a versatile platform for developing photo-reactive amino acid analogs that can be incorporated into proteins for crosslinking studies. These applications have proven particularly valuable in elucidating protein-protein interactions and determining spatial relationships within protein complexes. The ability to incorporate such derivatives into protein structures enables researchers to capture transient interactions that would otherwise be difficult to study using conventional techniques.

The compound's relevance extends to mass spectrometry-based proteomics, where benzoyl chloride derivatization has emerged as a powerful tool for enhancing the detection and quantification of amino acid-containing molecules. Research has demonstrated that benzoyl chloride labeling can provide up to 1,000-fold increases in sensitivity for certain compounds, making derivatives like 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid valuable reference standards and analytical targets. The phenyl group addition improves retention on reversed-phase columns and reduces ion suppression effects, thereby enhancing the overall analytical performance in complex biological matrices.

| Property | Significance | Application |

|---|---|---|

| Chiral Structure | Enables stereochemical studies | Pharmaceutical research |

| Benzoyl Group | Enhanced detection sensitivity | Mass spectrometry analysis |

| Chloro Substitution | Modified electronic properties | Structure-activity studies |

| Branched Chain | Increased structural complexity | Protein interaction studies |

Properties

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKHOWQSYIOOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377879 | |

| Record name | 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93709-63-8, 1629857-89-1 | |

| Record name | 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chlorophenyl)formamido]-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 3-methylbutyric acid.

Amidation Reaction: The 4-chlorobenzoyl chloride is reacted with an amine to form the benzoylamino intermediate.

Coupling Reaction: The intermediate is then coupled with 3-methylbutyric acid under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It can influence metabolic pathways by inhibiting or activating certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 2-(4-Chlorophenyl)-3-methylbutyric Acid (CAS: 2012-74-0)

- Structure: Features a 4-chlorophenyl group directly attached to a methylbutyric acid chain, lacking the benzoylamino linkage present in the target compound.

- Molecular Formula : C₁₁H₁₃ClO₂ .

- Key Differences: The absence of the benzoylamino group reduces hydrogen-bonding capacity and molecular complexity compared to the target compound.

Compound 2 : 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric Acid (CAS: 1008005-95-5)

- Structure: Contains a thienopyrimidine heterocycle instead of a benzamide group. The methylbutyric acid chain is retained.

- Molecular Formula : C₁₃H₁₇N₃O₂S .

- Key Differences: The thienopyrimidine ring introduces aromatic nitrogen and sulfur atoms, increasing molecular weight (279.36 g/mol vs.

Compound 3 : 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic Acid

- Structure: Shares a benzamide-like acryloylamino group but includes additional substituents (benzyloxy, methoxy) and a benzoic acid terminus.

- Key Differences : Enhanced steric hindrance and altered electronic effects due to methoxy and benzyloxy groups may reduce solubility compared to the target compound .

Physicochemical Properties

Chromatographic Behavior and Impurities

- Epimer Separation: Analogs like "(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid" () highlight challenges in separating epimers during chromatography due to minor changes in conditions . This suggests that stereoisomerism in the target compound (if present) could require optimized chromatographic protocols.

- Impurity Profiles : Unidentified impurities in related compounds (e.g., "Specified unidentified impurities" in ) underscore the need for rigorous quality control, particularly for amide-containing derivatives .

Biological Activity

2-(4-Chloro-benzoylamino)-3-methyl-butyric acid, with the molecular formula C₁₂H₁₄ClNO₃ and CAS number 93709-63-8, is a compound that has garnered attention for its significant biological activity, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chloro-substituted benzoyl group linked to an amino group, which is further connected to a branched-chain carboxylic acid. The presence of chlorine on the benzene ring enhances its chemical reactivity and biological activity.

Biological Activity

Research indicates that 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid exhibits various biological activities:

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. Its structural characteristics suggest that it may interact with specific receptors or enzymes involved in inflammatory processes, thereby modulating inflammatory responses.

- Metabolic Pathway Influence : Due to its unique structure, it may also influence metabolic pathways, although detailed mechanisms remain to be fully elucidated.

- Toxicity Profile : While it has beneficial effects, the compound can cause skin irritation and is harmful if ingested, necessitating careful handling in laboratory settings.

The precise mechanism of action of 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid is still under investigation. However, studies suggest that it interacts with specific biological targets involved in inflammation and metabolism. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 2-(4-Chlorobenzamido)-3-methylbutanoic acid | Similar amide structure but lacks carboxylic acid | Different biological activity profile |

| 3-Methylbutyric acid | No aromatic ring, simpler structure | Lacks the chloro-substituted benzamide functionality |

| 4-Chlorobenzoic acid | Contains only a carboxylic group | No amino group; primarily used in industrial applications |

This table highlights how structural modifications influence biological activity and chemical reactivity.

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro studies have demonstrated that 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid can inhibit key pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases.

- Metabolic Impact : Research has indicated that this compound may affect lipid metabolism by modulating specific enzyme activities related to fatty acid synthesis and oxidation.

- Safety Assessments : Toxicological evaluations have shown that while the compound possesses therapeutic potential, it also presents risks such as skin irritation and systemic toxicity when ingested.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-Chloro-benzoylamino)-3-methyl-butyric acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves amidation of 3-methylbutyric acid derivatives with 4-chlorobenzoyl chloride under anhydrous conditions. A key step is the use of a base (e.g., triethylamine) to neutralize HCl generated during the reaction. Purification methods include recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate). For high-purity yields (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended . Reaction yields can be improved by maintaining strict temperature control (0–5°C during coupling) and inert atmosphere .

Q. Q2. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Use - and -NMR in DMSO-d6 to confirm the benzoylamino and methyl-butyric acid moieties. Key signals include aromatic protons (δ 7.5–8.0 ppm) and the α-proton of the butyric acid (δ 4.1–4.3 ppm) .

- FT-IR: Peaks at ~1650 cm (amide C=O stretch) and ~1700 cm (carboxylic acid C=O stretch) validate functional groups .

- Mass Spectrometry: ESI-MS in negative ion mode confirms the molecular ion [M-H] at m/z 256.6 .

- Purity Assessment: Use reverse-phase HPLC with UV detection at 254 nm; retention time ~12.5 min under isocratic conditions (60:40 acetonitrile/water) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in enzyme inhibition data for this compound, particularly in matrix metalloproteinase (MMP) studies?

Methodological Answer: Discrepancies in MMP affinity (e.g., ranging from 10 to 10 M) may arise from assay conditions or isoform specificity. To address this:

Validate Assay Conditions: Use recombinant pro-MMPs (e.g., pro-MMP-2, pro-MMP-9) in fluorogenic assays with consistent substrate concentrations (e.g., DQ-gelatin) and pH (7.4) .

Control for Zymogen Activation: Pre-activate pro-MMPs with APMA (4-aminophenylmercuric acetate) to ensure consistent enzyme activity .

Cross-Validate with Orthogonal Methods: Compare fluorogenic data with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. Q4. What strategies optimize the pharmacokinetic profile of this compound for in vivo imaging applications?

Methodological Answer:

- Lipophilicity Adjustment: Introduce polar groups (e.g., sulfonyl or hydroxyl) to reduce logP and minimize non-specific liver uptake. For example, iodinated analogs (e.g., 2-(4’-[123I]iodo-biphenyl-4-sulphonylamino)-3-methyl-butyric acid) show improved tumor-to-muscle ratios (4.63:1) .

- Specific Activity Modulation: Lower specific activity reduces hepatic sequestration via saturable binding mechanisms, enhancing tumor visibility in SPECT imaging .

- Metabolite Analysis: Use LC-MS to identify major metabolites (e.g., deiodinated products) and modify the structure to block metabolic hotspots .

Q. Q5. How can researchers design experiments to probe the compound’s role in reactive oxygen species (ROS) modulation?

Methodological Answer:

- ROS Scavenging Assays:

- DCFH-DA Assay: Treat cell lines (e.g., HEK293) with the compound (10–100 µM) and measure fluorescence intensity after HO challenge .

- SOD Activity: Use a commercial SOD assay kit to quantify superoxide dismutase-like activity at pH 7.8 .

- In Vivo Models: Administer the compound (50 mg/kg, IP) in rodent models of oxidative stress (e.g., LPS-induced inflammation) and measure plasma 8-OHdG levels via ELISA .

Data Analysis and Experimental Design

Q. Q6. How should researchers analyze conflicting biodistribution data in tumor-bearing murine models?

Methodological Answer: Contradictory tumor uptake values (e.g., 0.27 vs. 2.00 ID/g) may stem from variations in tumor model (A549 vs. Ehrlich) or tracer formulation.

Standardize Models: Use syngeneic tumors with consistent implantation sites (e.g., subcutaneous flank).

Quantitative Imaging: Perform µPET/SPECT with attenuation correction and region-of-interest (ROI) analysis at standardized time points (e.g., 3 h and 48 h post-injection) .

Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare uptake across groups (n ≥ 5 per cohort) .

Q. Q7. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with MMP catalytic domains (PDB: 1RTG). Focus on zinc-binding groups (e.g., carboxylate) and hydrophobic pockets .

- QSAR Modeling: Generate 2D descriptors (e.g., topological polar surface area, logP) with RDKit and build regression models to predict IC values against MMP-2/9 .

- Metabolism Prediction: Employ SwissADME to identify cytochrome P450 oxidation sites and guide structural modifications .

Critical Considerations for Reproducibility

- Batch Variability: Source compounds from suppliers with ≥98% purity (HPLC-validated) and store desiccated at -20°C .

- Epimer Separation: Use chiral HPLC (e.g., Chiralpak IA column) with heptane/ethanol (80:20) to resolve epimers, which may co-elute under standard conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.